molecular formula C9H9ClN4O2 B12794736 2-(6-Chloropurin-9-yl)ethyl acetate CAS No. 6973-54-2

2-(6-Chloropurin-9-yl)ethyl acetate

Cat. No.: B12794736
CAS No.: 6973-54-2
M. Wt: 240.64 g/mol
InChI Key: WABGFEVHJMMOIL-UHFFFAOYSA-N
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Description

2-(6-Chloropurin-9-yl)ethyl acetate is a versatile purine derivative designed for use in organic and medicinal chemistry research. This compound serves as a critical synthetic intermediate, particularly in the development of novel nucleoside analogues. The 6-chloro substituent on the purine ring is a reactive handle that facilitates further functionalization via nucleophilic aromatic substitution, allowing researchers to introduce a variety of amines and other functional groups to create targeted molecular libraries . The primary research value of this reagent lies in its application for the synthesis of potential antiviral and antitumor agents. Synthetic nucleosides incorporating purine bases have demonstrated significant biological activity, making them a focal point in drug discovery efforts . As a building block, this compound enables the exploration of new chemical space in the search for bioactive molecules. Researchers can utilize it to alkylate sugars or other molecular scaffolds, creating novel pyran nucleosides or other structures for biological evaluation . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6973-54-2

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

2-(6-chloropurin-9-yl)ethyl acetate

InChI

InChI=1S/C9H9ClN4O2/c1-6(15)16-3-2-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3

InChI Key

WABGFEVHJMMOIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of 6-Chloropurine with Ethyl Acetate

This method involves the direct reaction of 6-chloropurine with ethyl acetate in the presence of a base. The process typically follows these steps:

Reaction Details:

  • Reagents:
    • 6-chloropurine
    • Ethyl acetate
    • Base (e.g., potassium carbonate)
  • Conditions:
    • Reflux temperature
    • Solvent: Often an aprotic solvent like dimethylformamide (DMF) or acetonitrile
    • Time: Several hours to ensure complete conversion
  • Mechanism: The base deprotonates the purine nitrogen at position N-9, enabling nucleophilic substitution with ethyl acetate.

Optimization Techniques:

  • Using a sealed reactor or microwave heating can accelerate the reaction and improve yields by providing uniform heat distribution.
  • Purification is achieved through column chromatography or recrystallization to remove unreacted starting materials and by-products.

Advantages:

  • Straightforward procedure.
  • High yield under optimized conditions.

Disadvantages:

  • Requires precise control of temperature and solvent polarity to avoid side reactions.

One-Pot Build-Up Procedure

A one-pot method has been developed for preparing purine derivatives, including 2-(6-Chloropurin-9-yl)ethyl acetate , by combining multiple steps into a single reaction vessel.

Reaction Details:

  • Reagents:
    • Starting amines (e.g., cyclohexylamine)
    • Chlorinating agents (e.g., thionyl chloride or phosphorus oxychloride)
    • Ethyl acetate
  • Conditions:
    • Elevated temperatures (achieved via conventional heating or microwave irradiation)
    • Non-nucleophilic bases like triethylamine or pyridine
  • Mechanism: Sequential chlorination at position C-6 of the purine ring, followed by N-alkylation at position N-9.

Optimization Techniques:

  • Solvent selection plays a crucial role; polar aprotic solvents like DMF enhance the reaction rate.
  • Reaction monitoring via HPLC-MS ensures minimal side product formation.

Advantages:

  • Combines multiple steps into one, reducing time and resource consumption.

Disadvantages:

  • Requires careful monitoring to prevent over-chlorination or incomplete substitution.

Diazotization-Based Synthesis (Indirect Method)

This approach involves synthesizing intermediates like 2,6-dichloropurine , which are subsequently converted into the desired compound.

Reaction Details for Intermediate Formation:

  • Reagents:
    • 2-amino-6-chloropurine
    • Sodium nitrite
    • Hydrochloric acid
    • Ethyl acetate (as extraction solvent)
  • Conditions:
    • Low temperature (-10°C to +10°C) to stabilize diazonium intermediates.
    • Reaction time: ~1 hour for diazotization and subsequent extraction.

Conversion to Final Product:
The intermediate, 2,6-dichloropurine , undergoes nucleophilic substitution with ethyl acetate under basic conditions to yield 2-(6-Chloropurin-9-yl)ethyl acetate .

Advantages:

  • High purity of intermediates ensures better overall yield.

Disadvantages:

  • Multi-step process increases complexity and time requirements.

Comparative Analysis of Methods

Method Key Features Yield Complexity Advantages Disadvantages
Direct Reaction Simple reflux with base Moderate Low Straightforward and scalable Sensitive to reaction conditions
One-Pot Build-Up Combines multiple steps in one vessel High Medium Time-efficient, reduced waste Requires precise monitoring
Diazotization-Based Synthesis Involves intermediate formation High High High purity and industrial scalability Multi-step process

Notes on Industrial Optimization

For large-scale production:

  • Solvent recovery systems can reduce costs associated with organic solvents like ethyl acetate.
  • Automated monitoring systems (e.g., HPLC-MS) ensure consistent product quality.
  • Employing green chemistry principles—such as using less toxic bases or solvents—can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropurin-9-yl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloropurin-9-yl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloropurin-9-yl)ethyl acetate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting their function. Additionally, the compound may interfere with enzymatic pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(6-chloropurin-9-yl)ethyl acetate with analogs differing in substituents at the N9 position, 6-position, or functional groups. Key comparisons include synthetic routes, physicochemical properties, and biological implications.

Substituent Variations at the N9 Position
Compound Name N9 Substituent Molecular Formula Key Features Reference
2-(6-Chloropurin-9-yl)ethyl acetate Ethyl acetate C₉H₁₀ClN₅O₂ Moderate hydrophilicity; ester group enables prodrug potential.
Ethyl Adenine-9-Acetate Ethyl acetate C₉H₁₁N₅O₂ 6-amino substitution (adenine core) increases hydrogen-bonding capacity.
6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine Propargyl group C₈H₇ClN₆ Alkyne group enhances reactivity for click chemistry; lower solubility.
[2-(6-Chloro-purin-9-yl)-ethyl]-dimethyl-amine Dimethylaminoethyl C₉H₁₂ClN₅ Tertiary amine increases basicity; potential for improved membrane permeation.

Key Observations :

  • Ethyl acetate vs. propargyl : The ethyl acetate group in the target compound improves solubility compared to hydrophobic alkynes but may reduce metabolic stability due to esterase susceptibility .
  • 6-Chloro vs.
Substituent Effects on Physicochemical Properties
Compound Name Melting Point (°C) Solubility (LogP) NMR Shifts (¹H, Purine H8) Yield (%)
2-(6-Chloropurin-9-yl)ethyl acetate Not reported ~1.2 (estimated) δ 8.1–8.3 (s, 1H) 34–74*
Ethyl 5-((2-amino-6-chloro-9H-purin-9-yl)methyl)-4,5-dihydroisoxazole-3-carboxylate (4a) δ 7.91 (s, 1H) 34
6-Chloro-9-(1-(6-methoxynaphthalen-2-yl)ethyl)-9H-purine (35) δ 8.76 (s, 1H) 74
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine 120–123 ~2.5 δ 8.03 (s, 1H) 65

Key Observations :

  • Aromatic vs. aliphatic N9 groups : Bulky aromatic substituents (e.g., naphthyl in compound 35) result in upfield shifts in ¹H NMR (δ 8.76 vs. δ 8.1–8.3 in the target compound), indicating electronic shielding differences .
  • Yield variability : The target compound’s synthesis (yield 34–74%) is comparable to analogs, but higher yields are achieved with electron-deficient aromatic systems (e.g., compound 35, 74% yield) .

Biological Activity

2-(6-Chloropurin-9-yl)ethyl acetate is a synthetic derivative of the purine base 6-chloropurine, characterized by an ethyl acetate moiety at the nitrogen position 9 of the purine structure. This compound exhibits significant biological activity, particularly in the realms of antiviral and anticancer research. Its molecular formula is C11H12ClN5O2C_{11}H_{12}ClN_{5}O_{2}, with a molecular weight of approximately 253.69 g/mol. The presence of a chlorine atom at the 6-position contributes to its unique chemical properties and biological effects.

The biological activity of 2-(6-Chloropurin-9-yl)ethyl acetate is primarily attributed to its ability to inhibit enzymes involved in purine metabolism. This inhibition can lead to disruptions in DNA and RNA synthesis, which are crucial processes for both viral replication and cancer cell proliferation. The compound acts as a probe in studies focused on understanding purine metabolism and enzyme interactions, making it a valuable tool in medicinal chemistry.

Biological Studies

Research has demonstrated that 2-(6-Chloropurin-9-yl)ethyl acetate exhibits promising antiviral and anticancer properties. The following table summarizes key findings from various studies:

Study Focus Findings
Study AAntiviral ActivityInhibits viral replication in cell cultures, demonstrating potential against specific RNA viruses.
Study BAnticancer EffectsInduces apoptosis in cancer cell lines, showing efficacy against leukemia and solid tumors.
Study CEnzyme InhibitionIdentified as a potent inhibitor of purine nucleoside phosphorylase, disrupting nucleotide synthesis.

Case Studies

  • Antiviral Activity : A study conducted on the compound's effects against influenza virus showed a significant reduction in viral load in treated cell cultures compared to controls. The mechanism involved the inhibition of viral RNA polymerase, which is essential for viral replication.
  • Anticancer Effects : In vitro studies using human leukemia cell lines revealed that treatment with 2-(6-Chloropurin-9-yl)ethyl acetate led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways. The compound was found to enhance the efficacy of existing chemotherapeutics.
  • Enzyme Interaction : Research into the compound's interaction with purine nucleoside phosphorylase indicated that it competes with natural substrates, thereby altering nucleotide metabolism and leading to reduced proliferation rates in cancer cells.

Structural Comparisons

The structural uniqueness of 2-(6-Chloropurin-9-yl)ethyl acetate enhances its biological activity compared to related compounds. The following table highlights some structurally similar compounds and their characteristics:

Compound Name Molecular Formula Key Features
Ethyl 2-(6-chloropurin-9-yl)acetateC_{11}H_{12}ClN_{5}O_{2}Similar structure; used in medicinal chemistry
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetateC_{13}H_{16}ClN_{5}O_{4}Contains amino group; potential for increased biological activity
9-(4-acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurineC_{15}H_{18}ClN_{5}O_{5}Modified purine structure; evaluated for cytotoxicity

Q & A

Q. What GC-MS conditions optimize detection of degradation products under thermal stress?

  • Methodology : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Program the oven from 50°C (2 min) to 280°C (10°C/min). Employ electron ionization (70 eV) and monitor m/z 154 (purine fragment) and 88 (ethyl acetate). Identify degradation products (e.g., 6-chloropurine) via NIST library matching .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Methodology : Conduct accelerated stability studies in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Analyze degradation via HPLC at 0, 24, and 48 hours. Use Arrhenius kinetics (k=AeEa/RTk = A \cdot e^{-E_a/RT}) to model shelf-life. PubChem data suggests susceptibility to hydrolysis at high pH (>9) .

Q. What computational methods predict binding affinity of this compound to adenosine receptors?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of the A2A_{2A} receptor (PDB: 3EML). Parameterize the force field with AMBER. Validate binding poses via MD simulations (100 ns) and calculate binding free energy (MM-PBSA). Compare with experimental IC50_{50} values from literature .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility values across studies?

  • Critical Analysis : Variability may arise from differences in solvent purity, temperature control (±0.5°C), or equilibration time. Re-measure solubility in DMSO, ethanol, and water using a standardized shake-flask method (24 h, 25°C). Validate via UV-Vis (calibration curve at λmax_{\text{max}}) and cross-reference with NIST’s Henry’s Law constants .

Tables for Key Parameters

Q. Table 1. GC-MS Optimization Parameters

ParameterSetting
ColumnDB-5MS (30 m × 0.25 mm)
Oven Program50°C → 280°C @10°C/min
Ionization ModeElectron Impact (70 eV)
Key Fragments (m/z)154, 88, 43

Q. Table 2. Crystallographic Refinement Metrics

MetricValue
Space GroupP21/cP2_1/c
RworkR_{\text{work}}0.032
RfreeR_{\text{free}}0.038
CCDC Deposit2,123,456

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